1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Description
1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.32. The purity is usually 95%.
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Scientific Research Applications
Inhibitors and Synthesis
- A study by Jiang & Hansen (2011) found that certain 1,2,3-triazoles, similar to the compound , can act as potent inhibitors against caspase-3, indicating potential for therapeutic applications.
- El-Sayed (2006) discusses the synthesis of 1,2,4-triazole derivatives, demonstrating the chemical versatility and potential for creating biologically active heterocycles.
Antibacterial Activity
- A paper by Kaushik et al. (2020) highlights the synthesis of sulfonamide containing 1,2,3-triazoles that exhibit significant antibacterial activity, implying potential medical applications for similar compounds.
Synthesis Techniques and Biological Activity
- Sreerama et al. (2020) describe a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives with notable in vitro antibacterial and free radical scavenging activity.
- Yoo (2015) discusses the development of azomethine ylide from 1-sulfonyl-1,2,3-triazole, opening new avenues in organic synthesis.
Novel Chemical Reactions
- Miura et al. (2013) focus on the reaction of 1-sulfonyl-1,2,3-triazoles with allenes, leading to the synthesis of polysubstituted pyrroles, showcasing the compound's versatility in chemical reactions.
Catalysis and Molecular Transformation
- The study by Senoo et al. (2016) presents a rhodium-catalyzed intramolecular C-H bond activation with triazoles, further illustrating the potential of these compounds in catalytic processes.
Alkyne Insertion Reactions
- Research by Miura, Yamauchi, & Murakami (2009) highlights the nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles, revealing another aspect of chemical reactivity.
Properties
IUPAC Name |
1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c19-16-8-4-5-9-18(16)26(24,25)22-11-10-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFJHGIRLDUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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